molecular formula C17H18N4O2S B2929436 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034452-49-6

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2929436
CAS No.: 2034452-49-6
M. Wt: 342.42
InChI Key: XSRDLESMIGEOOW-UHFFFAOYSA-N
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Description

N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound with a distinctive molecular structure. It features a combination of thiophene, pyrazole, and tetrahydrobenzisoxazole moieties, making it a molecule of interest for various scientific fields. Its multifaceted nature lends it potential in pharmaceuticals, materials science, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Thiophene Synthesis: : The thiophene ring is synthesized through a modified Hantzsch reaction, where acetoacetate and sulfur react under controlled conditions.

  • Pyrazole Formation: : The pyrazole moiety is typically formed by the condensation of hydrazine with a 1,3-dicarbonyl compound.

  • Tetrahydrobenzo[d]isoxazole Formation: : This is achieved by a cyclization reaction involving a 2-nitrophenyl ketone precursor under reductive conditions.

  • Final Assembly: : The compound is assembled via a nucleophilic substitution reaction where the thiophene-pyrazole intermediate reacts with a bromoethyl tetrahydrobenzisoxazole carboxamide.

Industrial Production Methods

For large-scale production, flow chemistry and continuous manufacturing techniques are often employed. This ensures consistency and efficiency, reducing the environmental impact and cost of production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

  • Reduction: : The nitro group on the benzisoxazole can be reduced to an amine.

  • Substitution: : The hydrogen atoms in the pyrazole ring can be substituted with halogens or other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperbenzoic acid (MCPBA) for sulfoxide formation.

  • Reduction: : Palladium on carbon (Pd/C) under hydrogen atmosphere for nitro to amine conversion.

  • Substitution: : N-Bromosuccinimide (NBS) for bromination of pyrazole.

Major Products Formed

  • Oxidation: : Thiophene sulfoxide or sulfone derivatives.

  • Reduction: : Amino derivatives of the initial nitro compound.

  • Substitution: : Brominated pyrazole derivatives.

Scientific Research Applications

Chemistry

  • Ligand Design: : Its structure allows it to act as a ligand in coordination chemistry, aiding in the development of new metal complexes.

  • Catalysis: : The compound's functional groups can serve as active sites in catalytic reactions.

Biology

  • Drug Development: : Its potential as a pharmaceutical agent is being explored for anti-inflammatory and anticancer properties.

  • Enzyme Inhibition: : It can act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine

  • Therapeutic Uses: : Preliminary studies suggest its application in treating certain diseases due to its ability to modulate biological pathways.

Industry

  • Materials Science: : Its unique structure makes it a candidate for developing new materials with specific electronic properties.

Mechanism of Action

Molecular Targets and Pathways

N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide interacts with various molecular targets, including enzymes and receptors. It can modulate signaling pathways by binding to active sites or altering enzyme activity. This modulation can lead to changes in cellular processes, offering potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(Furanyl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

  • N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Uniqueness

Compared to its analogs, N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide exhibits a unique combination of electronic properties due to the position of the thiophene ring. This gives it distinct reactivity and interactions with biological targets, enhancing its potential in various applications.

Conclusion

This compound is a versatile compound with promising applications in science and industry. Its complex structure and unique properties make it a valuable subject for further research and development.

Properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-17(16-13-3-1-2-4-15(13)23-20-16)18-7-9-21-8-5-14(19-21)12-6-10-24-11-12/h5-6,8,10-11H,1-4,7,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRDLESMIGEOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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